

Benzyl isovalerate synonyms and alternative chemical names

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Compound of Interest

Compound Name: Benzyl isovalerate

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Benzyl Isovalerate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **benzyl isovalerate**, a significant ester in the fragrance and flavor industries. This document details its chemical nomenclature, physical and chemical properties, and a representative synthesis protocol.

Chemical Identity and Nomenclature

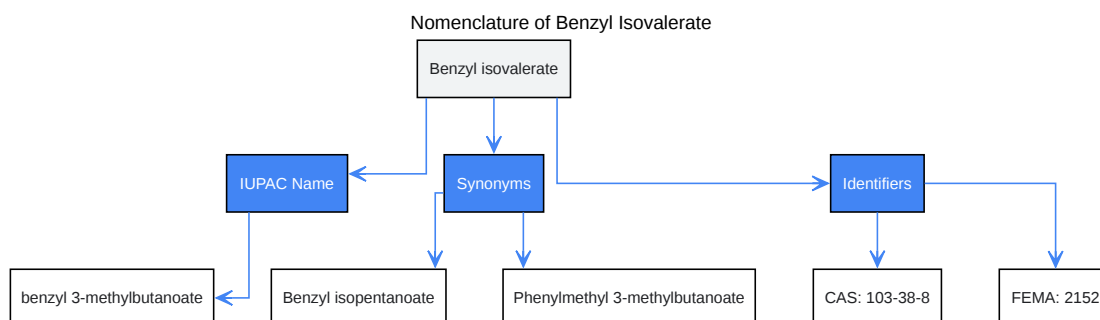
Benzyl isovalerate is an organic compound classified as an ester. Its systematic IUPAC name is benzyl 3-methylbutanoate.^{[1][2]} It is also known by a variety of synonyms and alternative chemical names, which are crucial for researchers to recognize in literature and chemical databases. The compound is widely identified by its CAS Registry Number, 103-38-8.^{[1][2]}

A comprehensive list of its common synonyms and identifiers is provided below:

- Benzyl 3-methylbutanoate^{[1][2]}
- Benzyl isopentanoate^{[1][2]}
- Phenylmethyl 3-methylbutanoate^[1]

- Butanoic acid, 3-methyl-, phenylmethyl ester[1][2]
- Isovaleric acid, benzyl ester[1]
- Benzyl 3-methylbutyrate[1]
- FEMA No. 2152[1]

The relationship between the primary name and its key synonyms is illustrated in the diagram below.



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Caption: Logical relationship of **Benzyl Isovalerate** nomenclature.

Physicochemical Properties

A summary of the key quantitative properties of **benzyl isovalerate** is presented in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₁₂ H ₁₆ O ₂
Molecular Weight	192.26 g/mol
CAS Number	103-38-8
Appearance	Colorless liquid
Boiling Point	245-247 °C
Density	0.988 g/mL at 25 °C
Refractive Index	n _{20/D} 1.486 - 1.490

Experimental Protocols: Synthesis of Benzyl Isovalerate

The most common and industrially significant method for the synthesis of **benzyl isovalerate** is the Fischer esterification of isovaleric acid (3-methylbutanoic acid) with benzyl alcohol.[3] This acid-catalyzed reaction is an equilibrium process. To achieve a high yield of the ester, the equilibrium is typically shifted towards the product side by using an excess of one of the reactants (usually the less expensive one) or by removing water as it is formed.

Representative Fischer Esterification Protocol

This protocol is a representative procedure based on standard laboratory practices for Fischer esterification.

Materials:

- Isovaleric acid (3-methylbutanoic acid)
- Benzyl alcohol
- Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst
- Toluene (for azeotropic removal of water, optional)

- Sodium bicarbonate (NaHCO_3) solution (5% w/v)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Distillation apparatus (for purification)
- Standard laboratory glassware

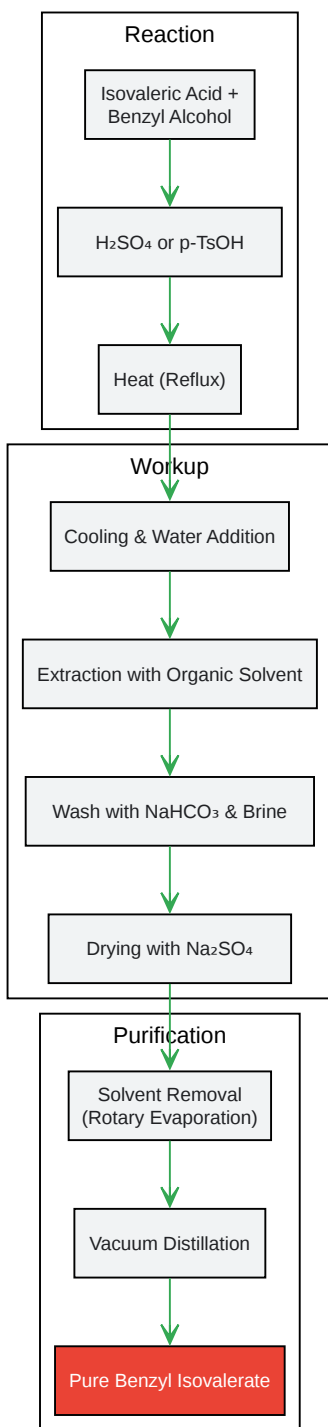
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, combine isovaleric acid (1.0 equivalent), benzyl alcohol (1.2 equivalents), and an optional solvent like toluene.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-2% of the molar amount of the limiting reagent) to the reaction mixture while stirring.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- Workup: After the reaction is complete (as determined by monitoring), allow the mixture to cool to room temperature.
- Transfer the cooled mixture to a separatory funnel.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude **benzyl isovalerate** can be purified by vacuum distillation to obtain the final product with high purity.

The general workflow for the synthesis and purification of **benzyl isovalerate** is depicted in the following diagram.

Synthesis Workflow for Benzyl Isovalerate



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Caption: General experimental workflow for **benzyl isovalerate** synthesis.

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